molecular formula C13H9Br2FO B6357495 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene CAS No. 1610471-01-6

2-(benzyloxy)-1,5-dibromo-3-fluorobenzene

Cat. No.: B6357495
CAS No.: 1610471-01-6
M. Wt: 360.02 g/mol
InChI Key: HTSISNIBKBBIIP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with benzyloxy, dibromo, and fluorine groups

Mechanism of Action

Target of Action

Benzyloxy compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.

Mode of Action

Benzylic compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The compound’s interaction with its targets could involve similar mechanisms, leading to changes in the targets’ structure or function.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Action Environment

The action, efficacy, and stability of 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s reactivity could be affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzyloxylation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an inert atmosphere.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Coupling: Formation of biaryl or polyaryl compounds.

Scientific Research Applications

2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Utilized in the synthesis of advanced materials such as liquid crystals, polymers, and organic semiconductors.

    Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene can be compared with other similar compounds such as:

    2-(Benzyloxy)-1,5-dibromo-4-fluorobenzene: Similar structure but with a different position of the fluorine atom, which may affect its reactivity and applications.

    2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: Chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

    2-(Benzyloxy)-1,5-dibromo-3-chlorobenzene:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSISNIBKBBIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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